2-({(E)-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-[(E)-{[3,5-Diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes iodine atoms, a benzothiophene ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene ring can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.
Introduction of the Carbonitrile Group: The carbonitrile group is introduced via nucleophilic substitution reactions.
Formation of the Prop-2-en-1-yloxy Group: This group is introduced through etherification reactions involving allyl alcohol and appropriate catalysts.
Final Coupling: The final step involves coupling the iodinated phenyl ring with the benzothiophene core under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or reduce the carbonitrile group to an amine.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include hydroxylated derivatives or ketones.
Reduction: Products may include amines or deiodinated derivatives.
Substitution: Products may include derivatives with different functional groups replacing the iodine atoms.
Scientific Research Applications
2-[(E)-{[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Industrial Applications: The compound’s properties may be exploited in the development of new catalysts or other industrially relevant materials.
Mechanism of Action
The mechanism of action of 2-[(E)-{[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. The iodine atoms and the benzothiophene ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
- **2-[(E)-{[3,5-Diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile shares similarities with other benzothiophene derivatives and iodinated phenyl compounds.
Other similar compounds: include:
Uniqueness
The uniqueness of 2-[(E)-{[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H16I2N2OS |
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Molecular Weight |
574.2 g/mol |
IUPAC Name |
2-[(E)-(3,5-diiodo-4-prop-2-enoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C19H16I2N2OS/c1-2-7-24-18-15(20)8-12(9-16(18)21)11-23-19-14(10-22)13-5-3-4-6-17(13)25-19/h2,8-9,11H,1,3-7H2/b23-11+ |
InChI Key |
WIVDDYWPDDWNCH-FOKLQQMPSA-N |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1I)/C=N/C2=C(C3=C(S2)CCCC3)C#N)I |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1I)C=NC2=C(C3=C(S2)CCCC3)C#N)I |
Origin of Product |
United States |
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